molecular formula C7H8N2O3 B14011187 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione CAS No. 62175-77-3

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione

Cat. No.: B14011187
CAS No.: 62175-77-3
M. Wt: 168.15 g/mol
InChI Key: DBUVTTNCNPGTOY-UHFFFAOYSA-N
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Description

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both keto and pyrimidine functionalities in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the cyclocondensation of dialkyl (2-oxopropyl)phosphonates with urea and aryl aldehydes . This reaction typically occurs under mild conditions, such as room temperature, and often employs catalysts like trimethylchlorosilane to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the pyrimidine ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted pyrimidines, and various oxo compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is unique due to its specific combination of keto and pyrimidine functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for various chemical modifications and applications.

Properties

CAS No.

62175-77-3

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H8N2O3/c1-4(10)2-5-3-6(11)9-7(12)8-5/h3H,2H2,1H3,(H2,8,9,11,12)

InChI Key

DBUVTTNCNPGTOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=O)NC(=O)N1

Origin of Product

United States

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